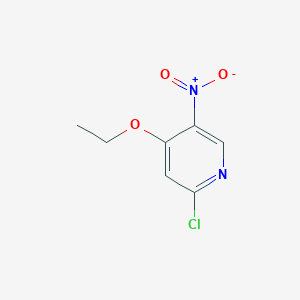![molecular formula C12H10N4 B13020257 5-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13020257.png)
5-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The presence of both nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds, making them of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with suitable reagents to form the desired pyrazolopyrazine structure. For instance, heating 5-amino-3-methyl-1-phenylpyrazole with azlactones under solvent-free conditions can yield tetrahydro-1H-pyrazolo[3,4-b]pyrazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
5-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the presence of a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring, offering different chemical and biological properties.
Uniqueness
5-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific ring structure and the presence of both methyl and phenyl substituents. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-methyl-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C12H10N4/c1-9-7-13-12-11(15-9)8-14-16(12)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
FIGRMXZHEFNYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13020179.png)
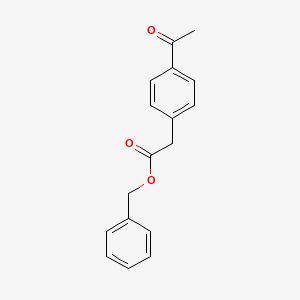
![6-Thia-3-azabicyclo[3.2.1]octane](/img/structure/B13020186.png)
![N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine](/img/structure/B13020187.png)
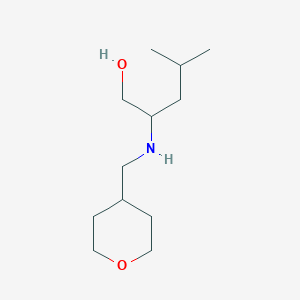
![5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13020193.png)
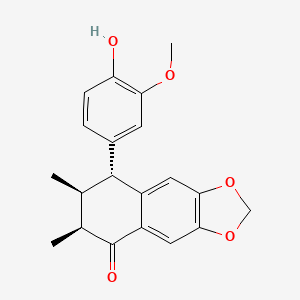
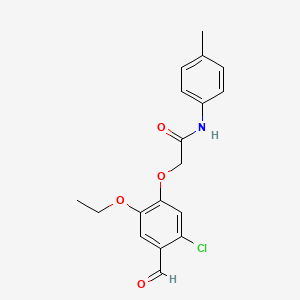
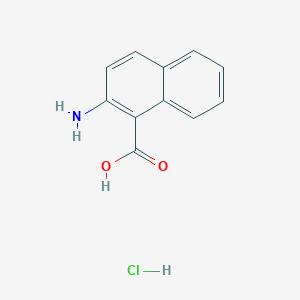
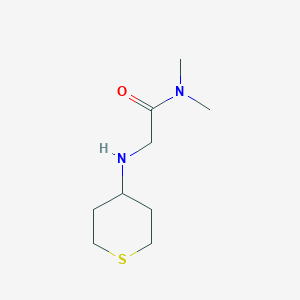
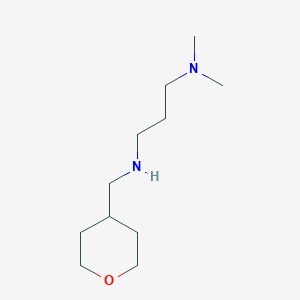
![2,3,5-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13020232.png)
![Furo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13020242.png)
